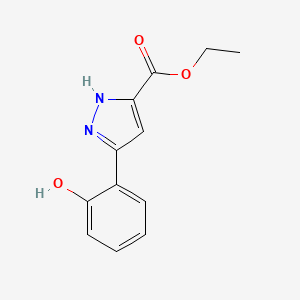
ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate” is a type of organic compound known as a pyrazole. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Pyrazole compounds, in general, can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, or reactions at the carbon atoms . The specific reactions that “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate” can undergo are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally . Without specific data on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to provide a detailed analysis.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions with alkynes to produce various condensed pyrazoles, demonstrating their role in complex organic synthesis (Arbačiauskienė et al., 2011).
Creation of Pyrazole Hydrazones : Ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate can react with hydrazine hydrate to form pyrazole carbohydrazides, leading to new pyrazole hydrazone compounds, which showcases the compound's versatility in forming diverse chemical structures (Huang Jie-han, 2008).
Synthesis of Acylamides and Auxin Activities : The compound is used to synthesize ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to acylamides with varied applications in auxin activities, an area important in agricultural chemistry (A. Yue et al., 2010).
Microwave-Assisted Amidation : Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate's reaction with primary aliphatic amines under microwave-assisted conditions demonstrates its utility in efficient and rapid chemical synthesis (Milosevic et al., 2015).
Crystal Structure and Biological Evaluation : Novel derivatives synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate have been studied for their crystal structure and biological evaluation, indicating potential biomedical applications (Zheng et al., 2010).
Applications in Medicinal Chemistry and Drug Development
Synthesis of Pesticide Intermediates : Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a derivative, is an important intermediate for synthesizing the pesticide chlorantraniliprole, showcasing the compound's relevance in agrochemical research (Yeming Ju, 2014).
Drug Synthesis and Hydrolysis : The synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the drug darolutamide, highlights its importance in pharmaceutical manufacturing (Szilágyi et al., 2022).
Anti-Proliferative Screening of Derivatives : Novel oxime-containing pyrazole derivatives synthesized from ethyl 3-phenyl-1H-pyrazole-5-carboxylate show anti-proliferative effects on lung cancer cells, underlining the compound's potential in cancer research (Zheng et al., 2010).
Inhibitors Against Lung Cancer Cells : Synthesized ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives demonstrate the ability to suppress lung cancer cell growth, showing the compound's application in oncology (Shen et al., 2012).
Anti-Proliferative Activity of Thiazole Derivatives : Thiazole compounds synthesized from related pyrazole compounds have been tested for anti-cancer activity against breast cancer cells, indicating the broader implications of pyrazole derivatives in medicinal chemistry (Sonar et al., 2020).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs . Without specific studies on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to provide information on its mechanism of action.
Safety and Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This is typically assessed through toxicology studies and safety data sheets . Without specific data on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to provide information on its safety and hazards.
Orientations Futures
The future directions for research on a compound typically depend on its known properties and potential applications. For example, if a compound shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity . Without specific information on “ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate”, it’s difficult to suggest specific future directions.
Propriétés
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10-7-9(13-14-10)8-5-3-4-6-11(8)15/h3-7,15H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVJKAYWKJUVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2719321.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)
![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)
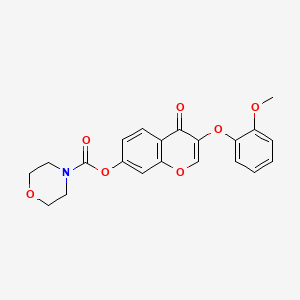
![4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2719327.png)
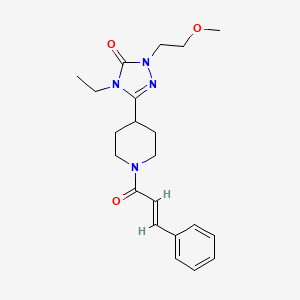
![2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2719330.png)
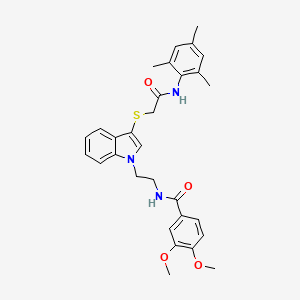
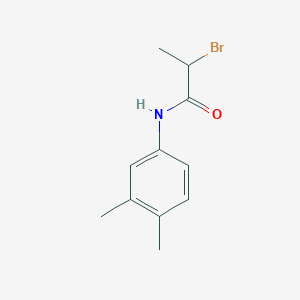
![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)
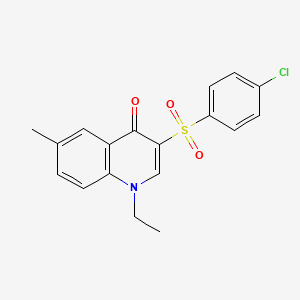

![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)